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Compound of Interest

Compound Name: CC260

Cat. No.: B15600648

Introduction

CC260 is a potent and selective dual inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase
alpha (PI5P4Ka) and beta (PI5P4K), with Ki values of 40 nM and 30 nM, respectively.[1]
Emerging research has highlighted its significant role in disrupting cellular energy metabolism,
presenting a promising avenue for therapeutic development, particularly in oncology and
metabolic diseases. This document provides detailed application notes and protocols for
researchers, scientists, and drug development professionals interested in utilizing CC260 for
metabolic studies. The protocols are based on established methodologies and findings from
key research publications.

Mechanism of Action in Metabolism

CC260 exerts its effects on cellular metabolism by inhibiting PISP4Ka and PI5P4K[3, which are
crucial enzymes in phosphoinositide signaling. This inhibition leads to a disruption of cellular
energy homeostasis, primarily characterized by the activation of AMP-activated protein kinase
(AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1
(mTORC1).[1][2] This signaling cascade has profound implications for both glucose and lipid
metabolism.

A key finding is that the metabolic stress induced by CC260 is selectively toxic to p53-null
tumor cells, highlighting a synthetic lethal interaction that can be exploited for cancer therapy.

[1][2]
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Core Signaling Pathway Disrupted by CC260

The primary signaling pathway affected by CC260 in the context of metabolism is the PISP4K-
AMPK-mTORC1 axis. Inhibition of PI5SP4Ka/3 by CC260 leads to an increase in the AMP/ATP
ratio, which activates AMPK. Activated AMPK then phosphorylates and inhibits key downstream
targets, including raptor (a component of mMTORC1) and acetyl-CoA carboxylase (ACC), a
critical enzyme in fatty acid synthesis. The inhibition of mMTORC1 leads to reduced
phosphorylation of its substrates, S6 kinase (S6K) and 4E-BP1, ultimately suppressing protein
synthesis and cell growth.
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CC260 disrupts the PI5SP4K-AMPK-mTORC1 signaling pathway.

Data Presentation
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The following tables summarize the quantitative data on CC260's effects from key metabolic
studies.

Table 1: Kinase Inhibitory Activity of CC260

Kinase Ki (nM)
PI5P4Ka 40
PI5SP4Kf 30
Plk1 >10,000
RSK2 >10,000

Data sourced from InvivoChem.[1]

Table 2: Effect of CC260 on Cellular Energetics in C2C12 Myotubes

Parameter Control CC260 (10 pM) % Change
Total Cellular ATP
100% ~75% -25%

(nmol/mg)
Mitochondrial ATP

] 100% ~60% -40%
Production
Glycolytic ATP

_ 100% ~125% +25%
Production

Data interpreted from Chen et al., PNAS (2021).[2]

Table 3: Effect of CC260 on Cell Viability in p53-proficient vs. p53-deficient cells
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. CC260 Treatment Effect on
Cell Line p53 Status

Viability
MCF10A ++ Minimal effect
MCF10A -/- Significant decrease in viability
BT474 (Breast Cancer) Mutant Dose-dependent decrease in

viability

Data interpreted from Chen et al., PNAS (2021).[2]

Experimental Protocols

Detailed methodologies for key experiments to study the metabolic effects of CC260 are

provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This protocol is designed to assess the selective toxicity of CC260 on p53-null cells using a
Lactate Dehydrogenase (LDH) cytotoxicity assay.

Workflow Diagram:
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Workflow for assessing CC260 cytotoxicity using an LDH assay.
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Materials:

e p53-proficient (e.g., MCF10A p53+/+) and p53-deficient (e.g., MCF10A p53-/-) cell lines
e CC260 (stock solution in DMSO)

o Complete cell culture medium

e 96-well tissue culture plates

o LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Roche, or similar)

e Microplate reader

Procedure:

e Cell Seeding:

o Seed p53+/+ and p53-/- cells into separate 96-well plates at a density of 5,000-10,000
cells per well in 100 pL of complete medium.

o Include wells with medium only for background control.
o Incubate the plates at 37°C in a 5% CO2 incubator overnight.
e CC260 Treatment:

o Prepare serial dilutions of CC260 in complete medium. A suggested concentration range is
1 puM to 20 pM.

o Include a vehicle control (DMSO) at a concentration equivalent to the highest CC260
concentration.

o Carefully remove the medium from the wells and add 100 pL of the CC260 dilutions or
control medium.

o Incubate for 24 to 48 hours.

e LDH Assay:
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[e]

Prepare the LDH reaction mixture according to the manufacturer's instructions.

o

Carefully transfer 50 uL of the cell-free supernatant from each well to a new 96-well plate.

[¢]

Add 50 pL of the LDH reaction mixture to each well containing the supernatant.

[¢]

Incubate at room temperature for 30 minutes, protected from light.

[e]

Add 50 pL of the stop solution provided in the kit to each well.

o Data Acquisition and Analysis:
o Measure the absorbance at 490 nm using a microplate reader.
o Subtract the background absorbance (medium only) from all readings.
o Calculate the percentage of cytotoxicity using the following formula:

» % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH
Release - Spontaneous LDH Release)] x 100

» Spontaneous LDH release is from untreated cells, and maximum LDH release is
determined using a lysis buffer provided in the Kkit.

Protocol 2: Analysis of Cellular Respiration and ATP
Production

This protocol utilizes the Seahorse XF Analyzer to measure the effect of CC260 on
mitochondrial and glycolytic ATP production rates.

Workflow Diagram:
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Workflow for measuring ATP production rates with a Seahorse XF Analyzer.

Materials:
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e C2C12 myotubes or other relevant cell line

o Seahorse XF Cell Culture Microplate

e Seahorse XF Sensor Cartridge

o Seahorse XF Calibrant

e Seahorse XF DMEM Medium, supplemented with glucose, pyruvate, and glutamine

 CC260

e Oligomycin, Rotenone, Antimycin A (typically included in Seahorse XF Real-Time ATP Rate
Assay Kit)

e Seahorse XF Analyzer

Procedure:

o Day 1: Cell Seeding:

o Seed cells (e.g., C2C12 myoblasts and differentiate into myotubes) in a Seahorse XF cell
culture microplate at a pre-determined optimal density.

o Incubate overnight at 37°C in a 5% CO2 incubator.

e Day 2: CC260 Treatment and Sensor Hydration:

o Treat the cells with CC260 (e.g., 10 uM) or vehicle control and incubate overnight.

o Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2
incubator overnight.

o Day 3: Seahorse XF Assay:

o Prepare the Seahorse XF assay medium and warm to 37°C.

o Remove the culture medium from the cells and wash with the assay medium.
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o Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2
incubator for 1 hour to allow for temperature and pH equilibration.

o Prepare the inhibitor solutions (oligomycin and rotenone/antimycin A) and load them into
the appropriate ports of the hydrated sensor cartridge.

o Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the
Real-Time ATP Rate Assay protocol.

o Data Analysis:

o The Seahorse XF software will measure the Oxygen Consumption Rate (OCR) and
Extracellular Acidification Rate (ECAR).

o The software will then calculate the mitochondrial and glycolytic ATP production rates
based on the changes in OCR and ECAR after the injection of the inhibitors.

Protocol 3: Western Blot Analysis of Key Signaling
Proteins

This protocol details the detection of changes in the phosphorylation status of key proteins in
the PI5SP4K-AMPK-mTORC1 pathway following CC260 treatment.

Materials:

Cell line of interest (e.g., BT474)

e CC260

o RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» PVDF membrane

o Transfer buffer
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibodies:

o Phospho-ACC (Ser79)

o Total ACC

o Phospho-S6K (Thr389)

o Total S6K

o Phospho-Akt (Ser473)

o Total Akt

o [-actin (loading control)
e HRP-conjugated secondary antibodies
o ECL Western Blotting Substrate
o Chemiluminescence imaging system
Procedure:
e Cell Treatment and Lysis:

o Seed cells and treat with a dose-range of CC260 (e.g., 0, 2.5, 5, 10, 20 uM) for a specified
time (e.g., 16 hours).

o Wash cells with ice-cold PBS and lyse with RIPA buffer.
o Centrifuge the lysates to pellet cell debris and collect the supernatant.
e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA assay.
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e SDS-PAGE and Western Blotting:

o

Normalize protein amounts and prepare samples with Laemmli buffer.

[¢]

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

o

Block the membrane with blocking buffer for 1 hour at room temperature.

[e]

Incubate the membrane with primary antibodies overnight at 4°C.

o

Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

e Detection and Analysis:
o Wash the membrane and apply ECL substrate.
o Capture the chemiluminescent signal using an imaging system.

o Quantify band intensities using densitometry software and normalize the phosphorylated
protein levels to the total protein levels.

Conclusion

CC260 is a valuable research tool for investigating the role of PI5P4Ka/3 in cellular
metabolism. The protocols outlined in this document provide a framework for studying its
effects on cell viability, cellular energetics, and key metabolic signaling pathways. By employing
these methods, researchers can further elucidate the therapeutic potential of targeting PI5P4K
in metabolic diseases and cancer.

Disclaimer: These protocols are intended for research use only and should be adapted and
optimized for specific cell lines and experimental conditions. Always follow appropriate
laboratory safety procedures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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